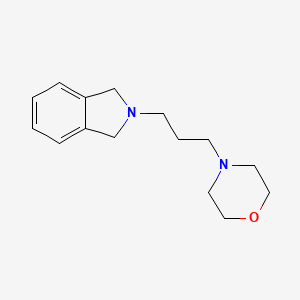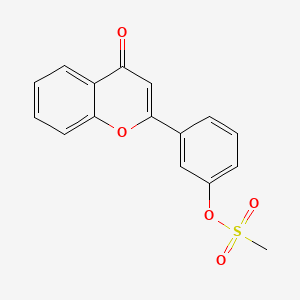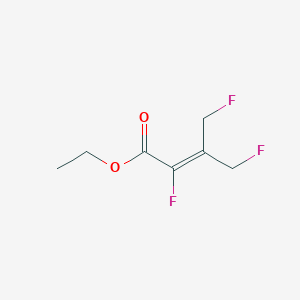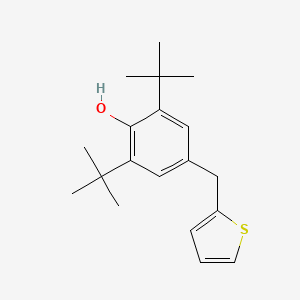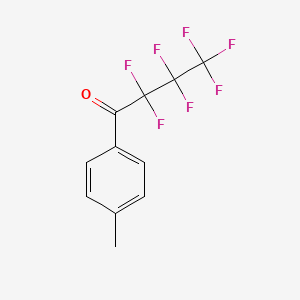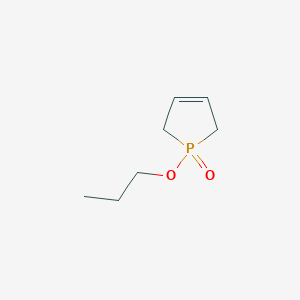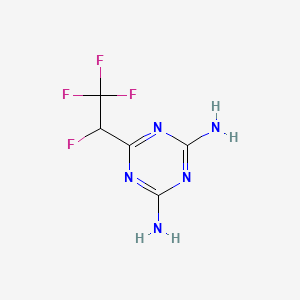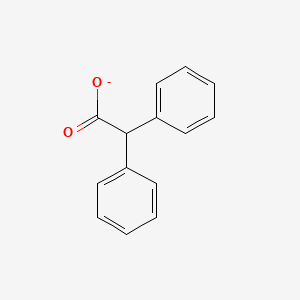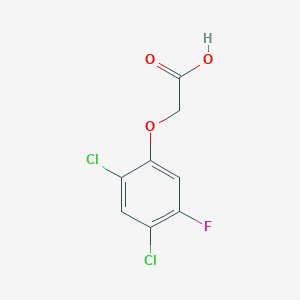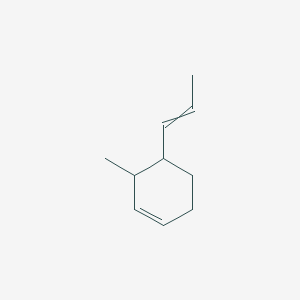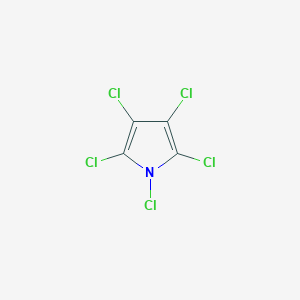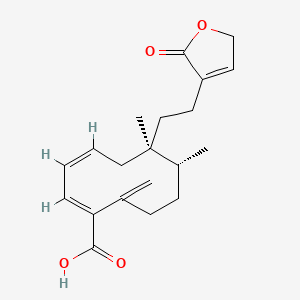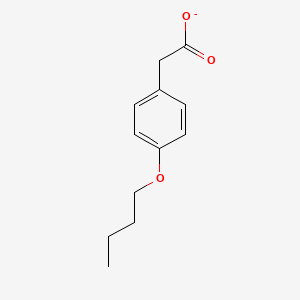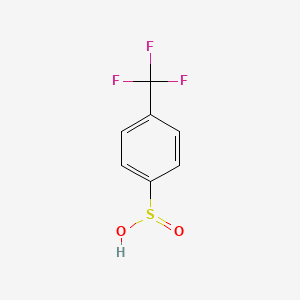
Benzenesulfinic acid, 4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfinic acid, 4-(trifluoromethyl)- is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 4-(trifluoromethyl)- typically involves the introduction of a trifluoromethyl group to a benzene ring. One common method is the reaction of benzenesulfinic acid with trifluoromethylating agents under controlled conditions. For instance, the use of caesium fluoride salt as a fluorine source in a microfluidic flow module has been reported to be an effective and environmentally friendly method .
Industrial Production Methods
Industrial production of benzenesulfinic acid, 4-(trifluoromethyl)- often employs continuous flow chemistry techniques. These methods offer greater control over reaction conditions, leading to higher yields and purity of the final product. The use of closed systems in flow chemistry also enhances safety and reduces environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfinic acid, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentachloride. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Benzenesulfinic acid, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of benzenesulfinic acid, 4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: This compound lacks the trifluoromethyl group and has different chemical properties and reactivity.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
The presence of the trifluoromethyl group in benzenesulfinic acid, 4-(trifluoromethyl)- imparts unique properties such as increased hydrophobicity and metabolic stability. These characteristics make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are desirable .
Propiedades
Número CAS |
829-70-9 |
|---|---|
Fórmula molecular |
C7H5F3O2S |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)benzenesulfinic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-1-3-6(4-2-5)13(11)12/h1-4H,(H,11,12) |
Clave InChI |
JIUIHDUXMVJNKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


